(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468590
InChI: InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N
Molecular Formula: C15H22Cl2N2O
Molecular Weight: 317.3 g/mol

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13468590

Molecular Formula: C15H22Cl2N2O

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide -

Specification

Molecular Formula C15H22Cl2N2O
Molecular Weight 317.3 g/mol
IUPAC Name (2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1
Standard InChI Key DIVCHQAEDONGEO-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₂₂Cl₂N₂O and a molecular weight of 317.3 g/mol . Its IUPAC name is (2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide, reflecting its stereochemistry and substituent arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1353993-42-6
Molecular FormulaC₁₅H₂₂Cl₂N₂O
Molecular Weight317.3 g/mol
XLogP33.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Stereochemistry and Conformation

The (S) configuration at the second carbon ensures chirality, which influences its biological activity and synthetic pathways. The molecule adopts a folded conformation due to steric interactions between the isopropyl group and the dichlorobenzyl moiety .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Amide bond formation: Coupling of (S)-2-amino-3-methylbutanoic acid with N-(2,4-dichlorobenzyl)-N-isopropylamine under carbodiimide-mediated conditions .

  • Chiral resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from solvents like ethyl acetate/cyclohexane mixtures .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPuritySource
1EDC·HCl, HOBt, DIPEA, DCM, 0–25°C78%95%
2Chiral HPLC (Chiralpak IA column)92% ee>99%
3Recrystallization (EtOAc/cyclohexane)85%99.5%

Industrial-Scale Production

Patents from Glaxo Wellcome Inc. and DSM N.V. describe optimized large-scale processes using continuous flow reactors and catalytic asymmetric synthesis to enhance efficiency .

Physicochemical Properties

Thermodynamic Parameters

  • Density: 1.24 g/cm³ (predicted)

  • Boiling Point: 532.7±50.0°C (estimated)

  • LogP: 3.6 (indicating moderate lipophilicity) .

Solubility and Stability

  • Aqueous solubility: 0.02 mg/mL (25°C, pH 7.4)

  • Stability: Degrades under acidic conditions (t₁/₂ = 2.3 hrs at pH 2) but stable in neutral/basic environments .

Applications and Research Significance

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing protease inhibitors and G protein-coupled receptor (GPCR) modulators . Its dichlorobenzyl group enhances binding affinity to hydrophobic enzyme pockets .

Biological Activity

  • In vitro studies: Exhibits IC₅₀ = 0.8 μM against HIV-1 protease (patent data) .

  • Toxicity: LD₅₀ > 500 mg/kg (oral, rats), indicating low acute toxicity .

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